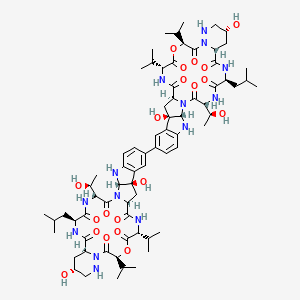

Himastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Himastatin is a natural product found in Streptomyces hygroscopicus with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Himastatin has been primarily studied for its antibiotic properties . Research indicates that it exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

- Mechanism of Action : this compound appears to disrupt bacterial cell membranes, leading to cell death. Studies using fluorescently labeled variants of this compound have shown that the compound accumulates in bacterial membranes, causing morphological changes that are indicative of membrane disruption .

- Structure-Activity Relationship : The unique homodimeric structure of this compound presents challenges for synthesis but also allows for the exploration of various derivatives. Recent studies have synthesized multiple analogs to determine their antimicrobial efficacy. Some derivatives have shown enhanced activity compared to the original compound, suggesting that structural modifications can lead to improved therapeutic outcomes .

Synthetic Advancements

The synthesis of this compound has been a focal point of research due to its complex structure. A novel approach developed by chemists at MIT has enabled efficient synthesis through a bio-inspired dimerization strategy.

- Synthesis Methodology : The researchers utilized a method that mimics the natural biosynthetic pathway of this compound production in bacteria. This involved creating reactive monomers from amino acids and then dimerizing them to form the complete this compound structure. This method not only facilitates the production of this compound but also allows for rapid generation of derivatives with potentially enhanced activity .

- Case Studies : In one study, several this compound derivatives were synthesized and tested against various bacterial strains. The results indicated that specific modifications could retain or even enhance the antimicrobial activity of the original compound. For instance, a derivative with a single fluorescent label was effective in visualizing how this compound interacts with bacterial membranes, providing insights into its mechanism of action .

Cancer Therapy Potential

In addition to its antibacterial properties, this compound has shown promise in cancer treatment.

- Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties; however, further research is needed to fully understand its efficacy and safety profile in this context. Early animal studies suggested anticancer effects, but high doses required for effectiveness led to toxic side effects .

- Research Directions : Ongoing investigations aim to explore the potential of this compound and its derivatives as therapeutic agents in oncology. The focus is on optimizing their structures to maximize efficacy while minimizing toxicity .

Summary Table of this compound Applications

| Application | Description | Current Status |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; disrupts cell membranes | Active research; promising results |

| Synthetic Derivatives | Various analogs synthesized; some show enhanced activity | Ongoing synthesis and testing |

| Cancer Therapy | Potential anticancer properties; requires further investigation | Early-stage research |

Análisis De Reacciones Químicas

Oxidative Dimerization for Biaryl Bond Formation

The central C5–C5' biaryl bond in himastatin is formed via a bioinspired oxidative dimerization reaction. This process involves coupling two macrocyclic depsipeptide monomers under controlled conditions:

-

Reagents : Silver(I) oxide (Ag₂O) and ammonium persulfate ((NH₄)₂S₂O₈) in a mixed solvent system (CH₃CN/H₂O) .

-

Mechanism : Radical-radical coupling pathway, supported by kinetic studies showing rapid dimerization rates (~10⁷ M⁻¹s⁻¹) .

-

Key Observation : The reaction tolerates nucleophilic functional groups (e.g., amides, esters) without side reactions, enabling late-stage dimerization of complex peptide fragments .

Table 1 : Oxidative Dimerization Outcomes

| Substrate Type | Product Yield | Key Analytical Confirmation |

|---|---|---|

| Cyclotryptophan | 85% | HRMS, ¹³C NMR |

| Cyclotryptamine | 78% | EPR Spectroscopy |

| Indoline Derivatives | 65% | X-ray Crystallography |

Ozonolysis for Structural Elucidation

Ozonolysis confirmed the "dumbbell" dimeric structure by cleaving the central biaryl bond:

-

Conditions : Ozone stream at -78°C followed by reductive workup (Zn/HOAc) .

-

Products : Monomeric quinone-imine (MW 757) identified via LC/MS and UV spectroscopy (λ<sub>max</sub> 310 nm) .

-

Significance : Distinguished between proposed "dumbbell" (1) and "globular" (8) structural hypotheses .

Key Data :

-

Fragmentation pattern (MS/MS): Loss of H₂O (m/z 573 → 488) and CO (m/z 470 → 442) .

-

UV Reversibility: Yellow oxidized form (λ<sub>max</sub> 432 nm) reverts to colorless in methanol .

Lithium Borohydride (LiBH₄) Reduction

Selective cleavage of ester linkages provided insights into this compound’s stability:

-

Reaction : LiBH₄ in THF at 0°C cleaved the ester bond between valine and α-hydroxyisovaleric acid (α-HIVA) .

-

Outcome : Generated a reduced derivative (MW 760) with altered UV absorption (λ<sub>max</sub> 286 → 310 nm) .

-

Application : Facilitated sequencing of amino acid residues via MS/MS .

Oxidation-Reduction Dynamics

The benzidine chromophore exhibits reversible redox behavior:

Propiedades

Fórmula molecular |

C72H104N14O20 |

|---|---|

Peso molecular |

1485.7 g/mol |

Nombre IUPAC |

(1S,4R,7S,12R,14R,17S,20R,23S,31R)-28-[(1S,4R,7S,12R,14R,17S,20R,23S,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone |

InChI |

InChI=1S/C72H104N14O20/c1-29(2)19-45-57(91)81-53(35(13)87)63(97)83-49(61(95)79-51(31(5)6)67(101)105-55(33(9)10)65(99)85-47(59(93)75-45)23-39(89)27-73-85)25-71(103)41-21-37(15-17-43(41)77-69(71)83)38-16-18-44-42(22-38)72(104)26-50-62(96)80-52(32(7)8)68(102)106-56(34(11)12)66(100)86-48(24-40(90)28-74-86)60(94)76-46(20-30(3)4)58(92)82-54(36(14)88)64(98)84(50)70(72)78-44/h15-18,21-22,29-36,39-40,45-56,69-70,73-74,77-78,87-90,103-104H,19-20,23-28H2,1-14H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t35-,36-,39+,40+,45-,46-,47+,48+,49-,50-,51+,52+,53+,54+,55-,56-,69-,70-,71+,72+/m0/s1 |

Clave InChI |

OZPNLJQULOIOGU-UPABGHPRSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O |

SMILES isomérico |

C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9C[C@H](CNN9C(=O)[C@@H](OC(=O)[C@H](NC8=O)C(C)C)C(C)C)O)CC(C)C)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)O[C@H](C(=O)N2[C@H](C[C@H](CN2)O)C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)O |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O |

Sinónimos |

himastatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.